(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
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Description
(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C80H153F3N34O16 and its molecular weight is 1904.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid is a complex amino acid derivative with significant biological implications. Its structure, characterized by multiple amino acid residues and functional groups, suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C24H50N14O5
- Molecular Weight : 614.74 g/mol
- CAS Number : 116273-52-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Properties : The compound has demonstrated antioxidant activities, which may contribute to its therapeutic effects in various diseases. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially making this compound effective in treating conditions characterized by chronic inflammation.
- Cell Signaling Modulation : The presence of multiple amino acids suggests that this compound may interact with cell signaling pathways, influencing cellular responses and behaviors.
The mechanisms through which the compound exerts its biological effects include:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors on cell surfaces, initiating signaling cascades that lead to various physiological responses.
- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, the compound may influence gene expression patterns.
Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant capacity of similar amino acid derivatives using various assays (DPPH, ABTS). Results indicated significant scavenging activity, suggesting potential protective effects against oxidative damage.
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
Test Compound | 85% | 90% |
Control (Vitamin C) | 95% | 92% |
Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism for its potential use in inflammatory diseases.
Cytokine | Control (LPS) | Compound Treatment |
---|---|---|
TNF-α | 150 pg/mL | 50 pg/mL |
IL-6 | 120 pg/mL | 40 pg/mL |
Properties
IUPAC Name |
(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H152N34O14.C2HF3O2/c79-52(26-19-45-100-72(80)81)65(119)94-39-13-1-7-33-59(113)107-53(27-20-46-101-73(82)83)66(120)95-40-14-2-8-34-60(114)108-54(28-21-47-102-74(84)85)67(121)96-41-15-3-9-35-61(115)109-55(29-22-48-103-75(86)87)68(122)97-42-16-4-10-36-62(116)110-56(30-23-49-104-76(88)89)69(123)98-43-17-5-11-37-63(117)111-57(31-24-50-105-77(90)91)70(124)99-44-18-6-12-38-64(118)112-58(71(125)126)32-25-51-106-78(92)93;3-2(4,5)1(6)7/h52-58H,1-51,79H2,(H,94,119)(H,95,120)(H,96,121)(H,97,122)(H,98,123)(H,99,124)(H,107,113)(H,108,114)(H,109,115)(H,110,116)(H,111,117)(H,112,118)(H,125,126)(H4,80,81,100)(H4,82,83,101)(H4,84,85,102)(H4,86,87,103)(H4,88,89,104)(H4,90,91,105)(H4,92,93,106);(H,6,7)/t52-,53-,54-,55-,56-,57-,58-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFYXBZONQIUTO-GYLMUYICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)CCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H153F3N34O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1904.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.